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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1574579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CBT-1 is a potent, orally bioavailable inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), two key ATP-binding cassette

(ABC) transporters responsible for multidrug resistance (MDR) in cancer. As a

bisbenzylisoquinoline alkaloid and a derivative of tetrandrine, CBT-1 has been investigated in

clinical trials for its ability to reverse MDR and enhance the efficacy of conventional

chemotherapeutic agents. These application notes provide a comprehensive overview of CBT-
1 dosage and administration guidelines for preclinical research, along with detailed

experimental protocols to assess its activity.

Mechanism of Action
CBT-1 functions as a non-competitive inhibitor of P-gp, binding to a site distinct from the

substrate-binding domain. This interaction is thought to allosterically modulate the transporter's

conformation, thereby inhibiting its efflux activity. At lower concentrations, CBT-1 has been

observed to stimulate the ATPase activity of P-gp, a characteristic of many P-gp inhibitors. By

blocking the efflux of chemotherapeutic drugs from cancer cells, CBT-1 increases their

intracellular concentration and restores sensitivity to these agents.
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Figure 1: P-gp Efflux and Inhibition by CBT-1

Dosage and Administration
Clinical Dosage (for reference)
Clinical studies of CBT-1 have utilized a range of oral dosages, providing a valuable reference

for its therapeutic window in humans.
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Clinical Trial

Identifier

Dosage

Range

Administratio

n Route

Dosing

Schedule

Combination

Agent(s)
Reference

Phase I
200 - 600

mg/m²
Oral

Daily for 7

days
Doxorubicin [1]

NCT0300280

5

50 - 300

mg/m²/day
Oral

Days 1-7 of a

21-day cycle
Doxorubicin

NCT0097220

5
500 mg/m² Oral

Daily for 7

days (in 3

divided

doses)

Paclitaxel

Note: Antacids, H2 blockers, or other gastric acid-inhibiting agents should not be administered

within 4 hours of CBT-1 dosing.

Preclinical Dosage (Derived from Tetrandrine Data)
Specific preclinical dosage data for CBT-1 is not readily available in the public domain.

However, data from its parent compound, tetrandrine, can be used as a starting point for dose-

ranging studies in animal models.
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Animal Model
Administration

Route
Dosage Range Notes Reference

Mouse Oral (gavage)
20 - 50

mg/kg/day

Investigated for

antitumor effects.
[1]

Mouse Intraperitoneal
10 - 40 mg/kg

(every 2 days)

Investigated for

effects in a

model of

Alzheimer's

disease.

[2]

Rat Oral (gavage) 15 - 45 mg/kg

Used in

pharmacokinetic

studies.

[3]

Rat Intravenous 30 mg/kg/day

Investigated for

effects on liver

injury.

[4]

Rat Intravenous 2.0 - 24 mg/kg

Investigated for

effects on portal

hypertension.

[4]

It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD)

and optimal biological dose of CBT-1 in the specific animal model and experimental setting.

Pharmacokinetic Data (Derived from Tetrandrine and
Isotetrandrine in Rats)
Limited pharmacokinetic data for CBT-1 is publicly available. The following tables summarize

key pharmacokinetic parameters for the related compounds tetrandrine and isotetrandrine in

rats, which can provide an initial estimate for experimental design.

Tetrandrine Pharmacokinetics in Rats (Oral Administration)
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Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) Reference

15 ~6 ~50 ~1000 [3]

30 ~12 ~100 ~3000 [3]

45 ~24 ~150 ~6000 [3]

Isotetrandrine Pharmacokinetics in Rats

Administration

Route
Dose (mg/kg) Half-life (t½) Notes Reference

Intravenous 12.5 67.1 ± 6.22 min

Two-

compartment

model.

[5]

Intravenous 25 68.0 ± 2.57 min

Two-

compartment

model.

[5]

Intravenous 50 97.6 ± 14.6 min

Non-linear

kinetics

observed.

[5]

Oral (gavage) 100 9.35 ± 3.24 h - [5]

Oral (gavage) 250 9.01 ± 3.02 h - [5]

Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay: Rhodamine 123
Efflux
This protocol describes a flow cytometry-based assay to determine the ability of CBT-1 to

inhibit P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
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1. Cell Seeding
Seed P-gp overexpressing cells

(e.g., NCI/ADR-RES) and parental cells
(e.g., OVCAR-8) in 6-well plates.

2. Pre-incubation with CBT-1
Incubate cells with varying
concentrations of CBT-1

(e.g., 0.1, 1, 10 µM) for 1 hour.

3. Rhodamine 123 Loading
Add Rhodamine 123 (e.g., 1 µg/mL)

and incubate for 30-60 minutes.

4. Efflux Period
Wash cells and incubate in
Rhodamine 123-free media

(with or without CBT-1) for 1-2 hours.

5. Cell Harvesting & Analysis
Trypsinize, wash, and resuspend cells.

Analyze intracellular fluorescence
by flow cytometry.

Click to download full resolution via product page

Figure 2: Rhodamine 123 Efflux Assay Workflow

Materials:

P-gp overexpressing cell line (e.g., NCI/ADR-RES, KB-V1) and its parental, drug-sensitive

cell line (e.g., OVCAR-8, KB-3-1).

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

CBT-1 stock solution (e.g., 10 mM in DMSO).

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

Phosphate-buffered saline (PBS).

Trypsin-EDTA.

Flow cytometer.

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on

the day of the experiment.

Pre-incubation with Inhibitor:

Prepare working solutions of CBT-1 in complete medium at desired concentrations (e.g.,

0.1, 1, and 10 µM). Include a vehicle control (DMSO) and a positive control P-gp inhibitor

(e.g., 10 µM verapamil).

Aspirate the medium from the cells and add the CBT-1 working solutions.
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Incubate for 1 hour at 37°C in a CO₂ incubator.

Rhodamine 123 Loading:

Prepare a working solution of rhodamine 123 (e.g., 1 µg/mL) in complete medium.

Add the rhodamine 123 working solution to each well (containing the inhibitor) and

incubate for 30-60 minutes at 37°C.

Efflux Period:

Aspirate the rhodamine 123-containing medium.

Wash the cells twice with ice-cold PBS.

Add fresh, pre-warmed complete medium (containing the respective concentrations of

CBT-1 or controls) to each well.

Incubate for 1-2 hours at 37°C to allow for drug efflux.

Cell Harvesting and Analysis:

Aspirate the medium and wash the cells once with PBS.

Trypsinize the cells and resuspend them in complete medium.

Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (e.g., with

an excitation wavelength of 488 nm and emission detected at ~530 nm).

Data Analysis:

Calculate the mean fluorescence intensity (MFI) for each condition.

Determine the reversal of fluorescence by calculating the ratio of MFI in the presence of

CBT-1 to the MFI of the vehicle control in the resistant cells.
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In Vivo Multidrug Resistance Reversal Study
This protocol outlines a general procedure for evaluating the efficacy of CBT-1 in reversing

MDR in a tumor xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice).

P-gp overexpressing tumor cells (e.g., NCI/ADR-RES).

Chemotherapeutic agent (e.g., paclitaxel, doxorubicin).

CBT-1.

Vehicle for drug administration.

Calipers for tumor measurement.

Procedure:

Tumor Cell Implantation: Subcutaneously inject P-gp overexpressing tumor cells into the

flank of each mouse.

Tumor Growth and Grouping:

Monitor tumor growth regularly using calipers.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment groups (e.g., n=8-10 mice per group):

Group 1: Vehicle control.

Group 2: Chemotherapeutic agent alone.

Group 3: CBT-1 alone.

Group 4: Chemotherapeutic agent + CBT-1.
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Drug Administration:

Administer CBT-1 orally (gavage) at a predetermined dose and schedule (based on MTD

studies, e.g., daily for 7 days).

Administer the chemotherapeutic agent (e.g., intravenously or intraperitoneally) at a

specified time relative to CBT-1 administration (e.g., 1-2 hours after the final CBT-1 dose

in a cycle).

Monitoring:

Measure tumor volume and mouse body weight 2-3 times per week.

Monitor the mice for any signs of toxicity.

Endpoint and Analysis:

Continue treatment for a predetermined period or until tumors in the control group reach a

specified size.

At the end of the study, euthanize the mice and excise the tumors.

Weigh the tumors and compare the average tumor weight and volume between the

treatment groups.

Calculate the tumor growth inhibition (TGI) for each treatment group.

Safety and Handling
CBT-1 is an investigational compound. Standard laboratory safety precautions should be

followed when handling this agent. This includes wearing appropriate personal protective

equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted

in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet

(MSDS) for detailed safety information.

Disclaimer
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These application notes and protocols are intended for research purposes only and are not a

substitute for a comprehensive literature review and careful experimental design. Dosages and

protocols may require optimization for specific cell lines, animal models, and experimental

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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